molecular formula ClH10NaO6 B8023121 sodium;hypochlorite;pentahydrate

sodium;hypochlorite;pentahydrate

Cat. No.: B8023121
M. Wt: 164.52 g/mol
InChI Key: FHKLOBNGYGFRSF-UHFFFAOYSA-N
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Description

The compound with the identifier “sodium;hypochlorite;pentahydrate” is known as dimepiperate. It is a thioamide herbicide primarily used in agriculture to control weeds, particularly in rice fields. Dimepiperate is a selective herbicide that inhibits the growth of specific weed species without harming the crop.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimepiperate is synthesized using a multi-step process. The synthesis begins with the reaction of alpha, alpha-dimethylbenzyl thiol with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by heating to 60-70°C. The product is then treated with piperidine carbonyl chloride to form dimepiperate. The reaction conditions include refluxing and subsequent purification steps to obtain the final product .

Industrial Production Methods

Industrial production of dimepiperate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically formulated into an emulsifiable concentrate for agricultural use.

Chemical Reactions Analysis

Types of Reactions

Dimepiperate undergoes various chemical reactions, including:

    Oxidation: Dimepiperate can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert dimepiperate to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.

Scientific Research Applications

Dimepiperate has several scientific research applications:

    Chemistry: It is used as a model compound to study thioamide chemistry and reaction mechanisms.

    Biology: Research on dimepiperate’s mode of action helps understand plant growth regulation and herbicide resistance.

    Medicine: Although primarily an agricultural chemical, studies on its toxicity and environmental impact contribute to medical toxicology.

    Industry: Dimepiperate is used in the development of new herbicides and agrochemicals.

Mechanism of Action

Dimepiperate acts as a lipid synthesis inhibitor in plants. It disrupts the balance of endogenous growth hormones, leading to the inhibition of protein synthesis and cell division. The compound is absorbed by the roots and leaves, translocated throughout the plant, and causes the death of the weed by disrupting its growth processes .

Comparison with Similar Compounds

Similar Compounds

    Butachlor: Another herbicide used in rice fields, butachlor has a different mode of action, targeting cell division.

    Pretilachlor: Similar to dimepiperate, pretilachlor is used for weed control in rice but has a different chemical structure and mode of action.

Uniqueness

Dimepiperate is unique due to its selective action on specific weed species and its mode of action as a lipid synthesis inhibitor. This makes it particularly effective in controlling weeds without harming the rice crop.

Properties

IUPAC Name

sodium;hypochlorite;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKLOBNGYGFRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[O-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

O.O.O.O.O.[O-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH10NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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